molecular formula C29H27FN2O5S B12881356 Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618071-82-2

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12881356
CAS No.: 618071-82-2
M. Wt: 534.6 g/mol
InChI Key: OYHGMVVZTXHMBP-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the allyl, benzoyl, and other substituents. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to control reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyl and benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • 4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure and diverse functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C26H26F1N2O5SC_{26}H_{26}F_{1}N_{2}O_{5}S and a molecular weight of approximately 510.5 g/mol. It features several notable functional groups, including thiazole, carboxylate, and fluorobenzoyl moieties, which enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi.
  • Anticancer Potential : The structure of the compound suggests it may inhibit tumor growth by modulating enzyme activity related to cancer cell proliferation. This is particularly relevant in the context of targeting pathways involved in cancer progression.
  • Enzyme Modulation : The interactions of this compound with various enzymes have been studied, indicating potential effects on cellular signaling pathways, which are crucial for understanding its mechanism of action.

In Vitro Studies

In vitro studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance:

  • MDM2 Inhibition : A study indicated that compounds structurally similar to this one could inhibit MDM2, a regulator of the p53 tumor suppressor pathway. This inhibition is critical for cancer therapy as it can lead to increased apoptosis in malignant cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Cell Lines : In experiments involving various cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting its effectiveness in inhibiting cell growth and inducing apoptosis.
  • Animal Models : Preliminary tests in murine models have shown that administration of the compound led to reduced tumor sizes compared to control groups. This reinforces its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds exhibiting similar structures or activities.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC26H25F1N2O5SSimilar thiazole structureAnticancer
Compound BC25H24N2O5SLacks fluorinated groupsAntimicrobial
Compound CC27H28F1N2O6SContains additional hydroxyl groupEnzyme inhibitor

This table illustrates how variations in molecular structure can lead to different biological activities, emphasizing the unique profile of this compound.

Properties

CAS No.

618071-82-2

Molecular Formula

C29H27FN2O5S

Molecular Weight

534.6 g/mol

IUPAC Name

prop-2-enyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22+

InChI Key

OYHGMVVZTXHMBP-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.